molecular formula C15H14O2 B8302107 1-(3-Methoxy-[1,1'-biphenyl]-4-yl)ethanone

1-(3-Methoxy-[1,1'-biphenyl]-4-yl)ethanone

Cat. No. B8302107
M. Wt: 226.27 g/mol
InChI Key: MPLMAKMVNGPQBN-UHFFFAOYSA-N
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Description

1-(3-Methoxy-[1,1'-biphenyl]-4-yl)ethanone is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-(2-methoxy-4-phenylphenyl)ethanone

InChI

InChI=1S/C15H14O2/c1-11(16)14-9-8-13(10-15(14)17-2)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

MPLMAKMVNGPQBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

52 g of SnCl4 are added dropwise at 5°, while stirring vigorously, to a solution of 36.8 g of 3-methoxy biphenyl and 15.6 g of acetyl chloride in 700 cc of benzene. The mixture is stirred over night at 23°. The reaction mixture is washed twice with 2 N sodium hydroxide and twice with water. Extraction is again effected twice with toluene. The organic phases are combined, dried over anhydrous sodium sulphate and concentrated. 44 g of a crude product are obtained, which are chromatographed on a 20-fold quantity of silica gel. Solvent for absorption and elution: methylene chloride. The crude fractions are crystallized from ether/petroleum ether, whereby 4-acetyl-3-methoxy biphenyl, having an M.P. of 74°-75°, is obtained.
Name
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
36.8 g
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two

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